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Abstract

Metominostrobin is a broad-spectrum strobilurin fungicide recognized for its efficacy against a
range of fungal pathogens in agriculture. Its primary mechanism of action involves the inhibition
of mitochondrial respiration, a vital process for fungal growth and proliferation. This technical
guide provides a comprehensive overview of Metominostrobin, detailing its molecular
structure, CAS registry numbers, a detailed synthesis protocol, and its established mode of
action. Furthermore, this document outlines experimental protocols for its analysis and
toxicological assessment, and explores its impact on cellular signaling pathways.

Molecular Structure and Chemical Properties

Metominostrobin, a member of the oximinoacetamide strobilurins, is characterized by a
phenoxyphenyl group linked to a methoxyiminoacetamide moiety. The presence of a C=N
double bond in the methoxyimino group gives rise to (E) and (Z) geometric isomers. The (E)-
isomer is generally the more biologically active form.

Table 1: Chemical and Physical Properties of Metominostrobin
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Property Value Reference(s)
Molecular Formula C16H16N203 [1112]
Molecular Weight 284.31 g/mol [1][2]
(E)-Metominostrobin CAS

133408-50-1
Number
(2)-Metominostrobin CAS

133408-51-2

Number

(2E)-2-(methoxyimino)-N-
IUPAC Name ((E)-isomer) methyl-2-(2- [3]

phenoxyphenyl)acetamide

Canonical SMILES ((E)- CNC(=0)/IC(=N\OC)/C1=CC=C
isomer) C=C10C2=CC=CC=C2

Experimental Protocols
Synthesis of Metominostrobin

The following protocol for the synthesis of Metominostrobin is adapted from patented
chemical processes and involves a multi-step procedure.[1][4]

Step 1: Acylation to form 2-(phenoxy)benzoyl nitrile

 In areaction vessel, combine diphenyl ether, oxalonitrile, and a suitable solvent (e.qg.,
dichloroethane).

o Cool the mixture to a temperature between -30°C and 10°C and allow it to react for
approximately 3 hours.

o Gradually warm the reaction to room temperature and continue the reaction for an additional
5-10 hours.

e Pour the reaction mixture into ice water and extract the product, 2-(phenoxy)benzoyl nitrile,
using an organic solvent.
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Dry and concentrate the organic phase to isolate the product.

Step 2: Hydrolysis to form 2-(2-phenoxyphenyl)-2-oxoacetamide

To the 2-(phenoxy)benzoyl nitrile obtained in the previous step, add an acidic or basic
solution (e.g., 6N hydrochloric acid) and water.[4]

Stir the mixture at room temperature for approximately 24 hours to facilitate hydrolysis.[4]
Extract the product, 2-(2-phenoxyphenyl)-2-oxoacetamide, with ethyl acetate.

Wash the organic layer with a saturated sodium carbonate solution, then dry and concentrate
to yield the desired product.[4]

Step 3: Oximation to form 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide

React the 2-(2-phenoxyphenyl)-2-oxoacetamide with hydroxylamine sulfate or hydroxylamine
hydrochloride in a suitable solvent like toluene.

The reaction is typically carried out at an elevated temperature (e.g., 70°C) for several hours.

After cooling, the product can be isolated by separating the organic layer, followed by
washing, drying, and concentration.

Step 4: Methylation to form Metominostrobin

The final step involves the methylation of the oxime group. Treat the 2-(2-phenoxyphenyl)-2-
(hydroxyimino)acetamide with a methylating agent, such as dimethyl sulfate, in the presence
of a base and a suitable solvent.

The reaction is typically performed at room temperature.

Following the reaction, the final product, Metominostrobin, is isolated through extraction,
washing, and purification processes.

Analytical Determination by HPLC-MS/MS
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The quantification of Metominostrobin residues in various matrices is crucial for regulatory

and research purposes. A common and highly sensitive method is High-Performance Liquid

Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (QUEChERS Method)

Homogenize the sample (e.g., fruit, vegetable, or soil).
Extract a representative portion with acetonitrile.

Perform a salting-out liquid-liquid partitioning by adding anhydrous magnesium sulfate and
sodium chloride.

Clean up the extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent
mixture (e.g., PSA, C18) to remove interfering matrix components.

The final extract is then filtered and diluted for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

Mobile Phase: A gradient elution with water (containing a modifier like formic acid or
ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
(ESI+) mode.

Detection: Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific
precursor-to-product ion transitions for Metominostrobin.

Toxicological Assessment: Acute Oral Toxicity (OECD
Guideline 423)

The acute oral toxicity of Metominostrobin can be assessed following the OECD Guideline
423 (Acute Toxic Class Method).[5][6][7][8] This method uses a stepwise procedure with a
small number of animals per step.
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o Test Animals: Typically, female rats are used.[6]

o Administration: A single oral dose of Metominostrobin is administered. The starting dose is
selected based on available information.

e Procedure: The study proceeds in a stepwise manner, with the outcome of each step
determining the dose for the next. The number of animals showing signs of toxicity and
mortality determines the classification.

» Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for at least 14 days.[7]

» Necropsy: At the end of the observation period, all surviving animals are subjected to a gross
necropsy.[7]

Table 2: Acute Toxicity Data for Metominostrobin

Test Species Result

Oral LDso Rat 293 - 497 mg/kg
Dermal LDso Rat > 2000 mg/kg
Inhalation LCso (4h) Rat > 1.96 mg/L

Mechanism of Action and Signhaling Pathways
Primary Mechanism: Inhibition of Mitochondrial
Respiration

Metominostrobin's primary mode of action is the inhibition of the cytochrome bcl complex
(also known as Complex Ill) in the mitochondrial electron transport chain.[9] By binding to the
Quinone outside (Qo) site of this complex, Metominostrobin blocks the transfer of electrons
from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a halt in
ATP synthesis, the primary energy currency of the cell, ultimately resulting in fungal cell death.
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Diagram 1: Metominostrobin's inhibition of the mitochondrial electron transport chain.

Secondary Effects: Oxidative Stress and Apoptosis

The blockage of the electron transport chain by Metominostrobin can lead to an increase in
the production of reactive oxygen species (ROS), such as superoxide radicals.[10] This is due
to the accumulation of electrons at earlier complexes, which can then be prematurely leaked
and react with molecular oxygen. The resulting oxidative stress can damage cellular
components, including lipids, proteins, and DNA.

Elevated levels of ROS and the disruption of mitochondrial function are potent triggers for
apoptosis, or programmed cell death.[11][12] The intrinsic apoptotic pathway is often initiated
by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic
factors like cytochrome c into the cytoplasm.[11] This, in turn, activates a cascade of caspases,
which are proteases that execute the dismantling of the cell.[12]
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Diagram 2: Logical workflow from mitochondrial inhibition to apoptosis.
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Conclusion

Metominostrobin is a potent fungicide with a well-defined primary mechanism of action. Its
synthesis is achievable through established chemical routes, and its analysis can be reliably
performed using modern analytical techniques. The inhibition of mitochondrial respiration not
only deprives the fungal cell of energy but also appears to induce secondary effects such as
oxidative stress and apoptosis, contributing to its fungicidal activity. A thorough understanding
of these molecular interactions is essential for the development of new fungicidal agents and
for assessing the broader biological impact of this class of compounds. Further research into
the specific signaling pathways modulated by Metominostrobin could provide deeper insights
into its cellular effects and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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